molecular formula C22H20N6O4S2 B2963551 N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide CAS No. 392236-34-9

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide

Cat. No. B2963551
CAS RN: 392236-34-9
M. Wt: 496.56
InChI Key: ZUUNCZBZFPFIGH-UHFFFAOYSA-N
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Description

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide, also known as ABT-737, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It was first discovered in 2005 by Abbott Laboratories and has since been found to have a potent anti-tumor effect in a variety of cancer cell lines.

Scientific Research Applications

Antimicrobial and Antitumor Activities

Several studies have investigated the antimicrobial and antitumor properties of compounds related to N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide, highlighting their potential in addressing drug resistance and targeting specific cancer types.

  • A series of sulphonamide derivatives, including those with a benzothiazole nucleus, demonstrated significant antibacterial, antifungal, and antimycobacterial activity against various microbial strains, indicating their potential as antimicrobial agents (Bhusari, Amnerkar, Khedekar, Kale, & Bhole, 2008).
  • Compounds synthesized from N-(benzo[d]thiazol-2-yl)-2-chloroacetamide/bromopropanamide were evaluated for antimicrobial activity, showing good to moderate activity against bacterial and fungal strains. This study underscores the importance of the benzothiazole ring in enhancing antimicrobial efficacy (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).
  • Novel acridine-acetazolamide conjugates, incorporating sulfamoyl motifs similar to the target compound, exhibited potent inhibition against various human carbonic anhydrase isoforms, suggesting a potential application in glaucoma treatment and other conditions where carbonic anhydrase activity is implicated (Ulus, Aday, Tanc, Supuran, & Kaya, 2016).

Synthetic Methodologies and Chemical Properties

Research has also focused on the synthesis and chemical characterization of benzothiazole derivatives, aiming to develop new methodologies for producing compounds with enhanced biological activities.

  • The synthesis and evaluation of N-(6-arylbenzo[d]thiazol-2-yl)acetamides revealed their potential in various biological activities, including antioxidant and antibacterial effects. These studies highlight the versatility of the benzothiazole ring in medicinal chemistry (Gull et al., 2016).
  • Another study explored the synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions, showcasing the potential of such compounds in developing new drugs with targeted biological activities (Greig, Tozer, & Wright, 2001).

properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O4S2/c1-15(29)25-17-6-9-19-20(14-17)33-22(26-19)27-21(30)16-4-7-18(8-5-16)34(31,32)28(12-2-10-23)13-3-11-24/h4-9,14H,2-3,12-13H2,1H3,(H,25,29)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUNCZBZFPFIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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